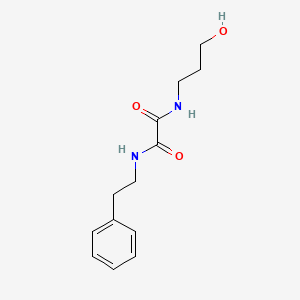

N-(3-hydroxypropyl)-N'-(2-phenylethyl)ethanediamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-hydroxypropyl)-N'-(2-phenylethyl)ethanediamide, also known as HPEA-EDA, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound is a derivative of ethylenediamine and has been shown to have interesting biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Surface-active Properties of Surfactants

Research on sulfobetaine-type zwitterionic gemini surfactants, related in structure to N-(3-hydroxypropyl)-N'-(2-phenylethyl)ethanediamide, showcases the synthesis and investigation of their surface-active properties. These surfactants exhibit dynamic surface tension and adsorption rates influenced by hydrocarbon chain length, demonstrating potential applications in enhancing the efficiency of surfactant-based systems in various industrial processes (Yoshimura et al., 2006).

Flotation Performance in Mineral Processing

A novel hydroxy polyamine surfactant designed for flotation systems highlights the role of specific functional groups in improving the desiliconization performance during mineral processing. This research underscores the potential of customized chemical structures, akin to N-(3-hydroxypropyl)-N'-(2-phenylethyl)ethanediamide, in enhancing the selectivity and efficiency of mineral flotation processes (Liu et al., 2019).

Asymmetric Hydrogenation in Organic Synthesis

The catalytic potential of complexes involving similar diamine functionalities for asymmetric hydrogenation of alpha-hydroxy ketones demonstrates the relevance of such compounds in synthesizing enantiomerically enriched products. This application is crucial for producing pharmaceuticals and fine chemicals with high stereochemical purity (Ohkuma et al., 2007).

Development of Fluorescent Probes

Research on BODIPY-based fluorescent probes for H2S detection, utilizing hydroxyphenylethanone derivatives, highlights the utility of specific functional groups in designing sensitive and selective sensors for biological and environmental monitoring. Such studies point towards the potential applications of N-(3-hydroxypropyl)-N'-(2-phenylethyl)ethanediamide in developing advanced materials for sensing and detection purposes (Fang et al., 2019).

Propiedades

IUPAC Name |

N-(3-hydroxypropyl)-N'-(2-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c16-10-4-8-14-12(17)13(18)15-9-7-11-5-2-1-3-6-11/h1-3,5-6,16H,4,7-10H2,(H,14,17)(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANGRGYSHNMODP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C(=O)NCCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxypropyl)-N'-(2-phenylethyl)ethanediamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B2578490.png)

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-5-carboxamide](/img/structure/B2578494.png)

![Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-ethoxyquinoline-2-carboxylate](/img/structure/B2578497.png)

![N-[1-(3-Cyanopyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2578498.png)

![(2-Bromophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2578501.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cinnamamide](/img/structure/B2578502.png)

![7-[(4-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2578503.png)

![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2578504.png)

![1-[4-chloro-3-(4-chlorophenyl)phenyl]-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2578505.png)

![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2578510.png)

![8-(Azepan-1-yl)-7-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-methylpurine-2,6-dione](/img/structure/B2578511.png)